MK2-IN-1 hydrochloride is a selective inhibitor of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2, commonly referred to as MK2. This compound has gained attention in the field of pharmacology due to its potential therapeutic applications, particularly in conditions characterized by excessive inflammation and proliferation, such as cancer and vascular diseases. The compound's efficacy is primarily attributed to its ability to inhibit the enzymatic activity of MK2, which plays a crucial role in various cellular signaling pathways.
MK2-IN-1 hydrochloride is classified as a small molecule inhibitor and is derived from the broader category of kinase inhibitors. It is specifically designed to target the MK2 enzyme, which is activated by p38 MAPK and involved in cellular responses to stress and inflammation. The compound's development stems from the need for targeted therapies that can modulate inflammatory pathways without broad-spectrum effects associated with traditional anti-inflammatory drugs .
The synthesis of MK2-IN-1 hydrochloride involves several key steps that typically include:
The specific synthetic pathway for MK2-IN-1 hydrochloride has not been detailed extensively in available literature, but similar compounds often utilize techniques like solid-phase synthesis or solution-phase synthesis combined with high-performance liquid chromatography for purification .
MK2-IN-1 hydrochloride possesses a well-defined molecular structure that can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy. The molecular formula is typically represented as C₁₃H₁₅ClN₄O, indicating the presence of chlorine, nitrogen, and oxygen atoms within its structure.
Key structural features include:
The three-dimensional conformation of MK2-IN-1 hydrochloride facilitates its interaction with the target enzyme, providing insights into its mechanism of action .
MK2-IN-1 hydrochloride primarily functions through competitive inhibition of the MK2 enzyme. Upon binding to MK2, it prevents ATP from accessing the active site, thereby inhibiting downstream signaling pathways associated with inflammation and cell proliferation.
Key chemical reactions involving MK2-IN-1 include:
The mechanism by which MK2-IN-1 hydrochloride exerts its effects can be described as follows:
This mechanism highlights the potential for MK2-IN-1 hydrochloride in therapeutic applications targeting inflammatory diseases and certain cancers .
MK2-IN-1 hydrochloride exhibits several notable physical and chemical properties:
These properties are essential for determining the appropriate formulation for experimental use and potential clinical applications .
MK2-IN-1 hydrochloride has several significant applications in scientific research:
MK2 occupies a central role in amplifying and refining p38 MAPK signals. Once activated by p38 through phosphorylation at Thr-205, Thr-317, and Ser-336, MK2 undergoes a conformational shift that exposes its kinase domain and nuclear export signal. This facilitates rapid relocation to the cytoplasm via the CRM1-dependent export machinery. Within the cytoplasm, MK2 phosphorylates an array of substrates crucial for stress adaptation. Key among these is the small heat shock protein HSP27 (HSPB1), where MK2-mediated phosphorylation at Ser-78 and Ser-82 promotes its oligomeric dissociation, enhancing its actin-stabilizing and chaperone functions critical for maintaining cytoskeletal integrity during stress. Another vital substrate is tristetraprolin (TTP), an mRNA-binding protein. MK2 phosphorylation of TTP at Ser-52 and Ser-178 inhibits its ability to destabilize mRNAs containing AU-rich elements (AREs), thereby prolonging the half-life of transcripts encoding potent cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) [1] [8]. This post-transcriptional regulation constitutes a major mechanism through which MK2 controls inflammatory responses. Beyond these well-characterized substrates, MK2 influences cell cycle progression via phosphorylation of Cdc25 phosphatases and modulates genomic stability through interactions with DNA damage response proteins. Recent evidence also implicates MK2 in regulating liquid-liquid phase separation (LLPS) of proteins within stress granules, highlighting its multifaceted role in cellular adaptation to proteotoxic stress [3] [5].
Aberrant MK2 signaling underlies the pathogenesis of numerous chronic and acute conditions. Inflammatory diseases exhibit particularly strong links to dysregulated MK2 activity. Preclinical models demonstrate that MK2-deficient mice or those treated with MK2 inhibitors exhibit significantly reduced levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) following lipopolysaccharide (LPS) challenge or chemical irritants. Crucially, in models of colitis-associated colorectal cancer (CAC), MK2-driven cytokine production recruits tumor-promoting macrophages to the tumor microenvironment, fueling cancer progression and metastasis. Blocking MK2 pharmacologically in these models drastically reduced tumor burden and invasion [7] [8]. Beyond inflammation, MK2 plays a pivotal role in oncogenesis and cancer progression. Transcriptomic analyses of glioma patients reveal that elevated MK2 expression correlates strongly with advanced tumor grade, wild-type IDH status, 1p/19q non-codeletion, and poor prognosis. Mechanistically, MK2 promotes glioma cell proliferation, migration, and resistance to apoptosis. Single-cell RNA sequencing further localized high MK2 expression to malignant tumor cells and tumor-associated microglia/macrophages within the glioma microenvironment. In vitro experiments with glioblastoma multiforme (GBM) cell lines demonstrated that MK2 inhibition induced G1 cell cycle arrest and apoptosis while suppressing migration [3]. Similarly, in multiple myeloma (MM), genomic analyses reveal frequent amplification of the MK2 locus and elevated mRNA expression compared to normal plasma cells. High MK2 expression correlates with drug resistance and reduced overall survival. MK2 activity protects MM cells from chemotherapy-induced apoptosis and supports their proliferative capacity in the bone marrow niche [5]. Emerging evidence also points to MK2 involvement in fibrotic disorders via its regulation of fibroblast activation and extracellular matrix production, though these pathways require further delineation.
Table 2: MK2 Dysregulation in Human Pathologies and Experimental Evidence
Disease Context | Key MK2-Associated Pathogenic Mechanisms | Experimental Intervention & Outcome | Clinical Correlation |
---|---|---|---|
Glioma (GBM) | Promotes proliferation, migration, G1/S progression; suppresses apoptosis; modulates immune microenvironment | MK2-IN-1 induced G1 arrest/apoptosis in U87, T98G, LN229 cells; reduced migration | High MK2 expression predicts poor prognosis in TCGA/CGGA datasets; associated with IDH wild-type |
Multiple Myeloma | Drives proliferation; confers resistance to bortezomib, doxorubicin, dexamethasone | MK2 inhibitor IV + chemo agents showed synergistic cytotoxicity; prolonged mouse survival | MK2 gene amplification; high mRNA correlates with relapse and reduced OS in TT2 cohort |
Colitis-Associated Cancer (CAC) | Mediates IL-1β/IL-6/TNF-α production; recruits pro-tumorigenic macrophages | MK2 inhibitor blocked tumor development in AOM/DSS model; reduced cytokine production >80% | Inflammation-driven tumorigenesis linked to MK2 activity in tumor and stromal cells |
Chronic Irritative Dermatitis | Regulates TNF-α, IL-1β release; promotes edema and granulocyte infiltration | MK2 deficiency reduced edema in TPA/DNFB models; variable effects in DNCB model | Supports context-dependent role in cutaneous inflammation |
The development of p38 MAPK inhibitors faced significant clinical setbacks due to mechanism-based toxicities, including liver injury and central nervous system complications, alongside limited therapeutic efficacy. These challenges stem largely from p38's broad involvement in fundamental physiological processes across numerous tissues and its activation by multiple upstream kinases (MKK3, MKK6). Consequently, inhibiting p38 disrupts a vast signaling network, leading to compensatory pathway activation and undesirable side effects [1] [8]. Targeting MK2, a dominant downstream substrate, offers several compelling pharmacological advantages:
Table 3: Comparative Targeting of p38 MAPK vs. MK2
Characteristic | p38 MAPK Inhibitors | MK2 Inhibitors (e.g., MK2-IN-1 HCl) | Therapeutic Implications |
---|---|---|---|
Target Scope | Broad; affects all p38 substrates (>100) | Narrower; primarily MK2-specific substrates (HSP27, TTP, Cdc25s, Tfcp2l1) | MK2 inhibition offers greater pathway selectivity |
Binding Mode | Typically ATP-competitive | Non-ATP competitive (e.g., MK2-IN-1 HCl) | Enhanced kinase selectivity; reduced off-target effects |
Compensatory Mechanisms | Strong; rapid pathway reactivation reported | Milder; sustained suppression of cytokine production | Potential for more durable efficacy with MK2 inhibition |
Clinical Toxicity Concerns | Significant (hepatic, CNS toxicity) | Lower predicted based on preclinical models | Improved safety profile anticipated for MK2 inhibitors |
Key Functional Outcome | Global suppression of p38 signaling | Selective blockade of MK2-mediated inflammation/proliferation | MK2 inhibition targets pathogenic cytokines and tumor survival without disrupting essential p38 functions |
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8